molecular formula C21H20N4O3S B2672135 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide CAS No. 1105241-43-7

2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide

Cat. No. B2672135
CAS RN: 1105241-43-7
M. Wt: 408.48
InChI Key: VUJIUGBEKGEWFV-UHFFFAOYSA-N
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Description

Benzamides and their derivatives are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .


Synthesis Analysis

Benzamides are typically synthesized starting from benzoic acid or its derivatives and amine derivatives . Classic methods of acylation reactions with anhydride or acyl chloride are often used .


Molecular Structure Analysis

The structure of benzamides and their derivatives is typically analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides and their derivatives are known to undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides and their derivatives are typically determined using various analytical methods .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These compounds were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors and showed high inhibitory activity on COX-2 selectivity, with considerable analgesic and anti-inflammatory effects compared to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with demonstrated antimicrobial efficacy comparable to streptomycin and fusidic acid, used as reference drugs. This study highlights the potential of these compounds as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor Applications

Gangjee et al. (2008) developed dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Compound 4 emerged as the most potent dual inhibitor of human TS and DHFR known to date, indicating a promising scaffold for further antitumor drug development (Gangjee, Qiu, Li, & Kisliuk, 2008).

Biochemical Applications

Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective small molecule histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity in vitro and in vivo, showcasing the therapeutic potential of related compounds in cancer treatment (Zhou et al., 2008).

Conformational Studies and Drug Design

Subasri et al. (2016) investigated the crystal structures of compounds similar to 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide, providing valuable information on their conformational properties and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new therapeutic agents (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Mechanism of Action

While the specific mechanism of action for “2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide” is not available, benzamides and their derivatives are known to have various biological activities. For instance, they have been used as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects .

Safety and Hazards

Benzamides are generally considered hazardous. They are harmful if swallowed and suspected of causing genetic defects .

Future Directions

The development of novel benzamides and their derivatives with better activity and lower side effects is a big challenge today . Future research could focus on the design, synthesis, and evaluation of novel benzamides with increased selectivity over COX-2 .

properties

IUPAC Name

2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-16(11-18(26)24-17-10-6-5-9-15(17)19(22)27)20(28)25-21(23-13)29-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,27)(H,24,26)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJIUGBEKGEWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide

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